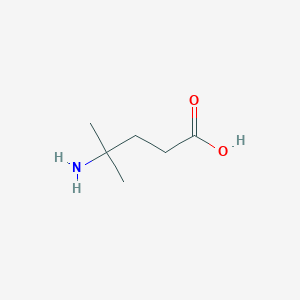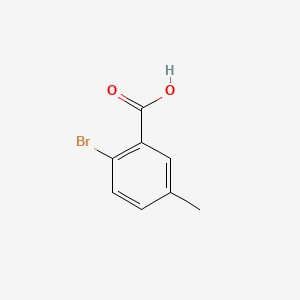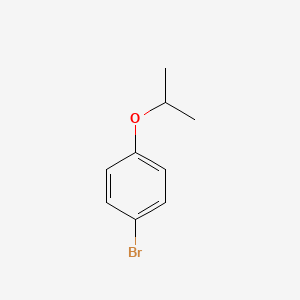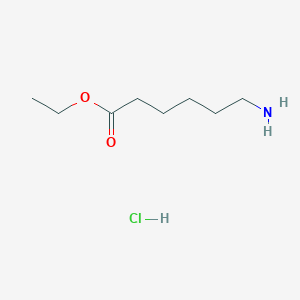
Ethyl 6-aminohexanoate hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Ethyl 6-aminohexanoate hydrochloride can be synthesized from 6-aminohexanoic acid through esterification, involving the reaction of the acid with ethanol in the presence of a catalyst. Research on similar compounds highlights the importance of 6-aminohexanoic acid as a precursor in the synthesis of various derivatives. For instance, 6-aminohexanoic acid is used in the synthesis of commercial fragrance compounds through esterification and acetylation steps (McCullagh & Hirakis, 2017). Additionally, the reaction of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with nucleophilic reagents highlights the versatility of similar ethyl esters in producing a range of chemical structures (Harb et al., 1989).
Molecular Structure Analysis
The molecular structure of ethyl 6-aminohexanoate hydrochloride and related compounds can be characterized using various spectroscopic techniques. For example, the crystal structure and spectroscopic characterization of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate provide insights into the molecular geometry and vibrational frequencies of similar ethyl esters (Pekparlak et al., 2018).
Chemical Reactions and Properties
Ethyl 6-aminohexanoate hydrochloride and related compounds participate in various chemical reactions, forming complex structures. The synthesis of hydrochloric 6-guandinyl hexanoic acid from caprolactam demonstrates the reactivity of similar compounds with nucleophiles and their potential for further functionalization (Hu Yong-hong, 2009).
Physical Properties Analysis
The physical properties of ethyl 6-aminohexanoate hydrochloride, such as solubility, melting point, and boiling point, can be influenced by its molecular structure. Studies on related compounds, like the investigation of thermosensitive properties of phosphazene derivatives bearing amino acid ester groups, offer insights into how the molecular design affects physical properties (Uslu et al., 2017).
Chemical Properties Analysis
The chemical properties of ethyl 6-aminohexanoate hydrochloride, including reactivity, stability, and degradation, can be understood by studying related compounds. For example, the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines reveal the coordination chemistry and catalytic behavior of similar structures, providing insights into their chemical properties (Sun et al., 2007).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
The primary application of Ethyl 6-aminohexanoate hydrochloride in this research is its synthesis from caprolactam and ethanol performed in near-critical water. The primary product (ethyl-6-aminohexanoate) was identified by GC-MS .
Methods of Application or Experimental Procedures
The influences of the reaction temperature, residence time, initial ratio (reactant/water), pH, and additives on the yields of ethyl-6-aminohexanoate are discussed in the research . The reaction between caprolactam and ethanol was estimated by a lumped kinetic equation as a second-order reaction in near-critical water, and the activation energy was evaluated according to the Arrhenius equation under acidic and basic conditions .
Results or Outcomes
The results showed that the yield of ethyl-6-aminohexanoate could be as high as 98% with SnCl2 as an additive in near-critical water .
2. Solution-Phase Peptide Synthesis
Summary of the Application
Ethyl 6-aminohexanoate hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is commonly used in the solution-phase peptide synthesis .
Results or Outcomes
3. Synthesis of Papain-Catalyzed Peptides
Summary of the Application
Ethyl 6-aminohexanoate hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is used to synthesize papain-catalyzed peptides .
Safety And Hazards
Ethyl 6-aminohexanoate hydrochloride is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid dust formation, ingestion, and inhalation . Use personal protective equipment and ensure adequate ventilation .
Relevant Papers
The paper “Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water” discusses the synthesis process of Ethyl 6-aminohexanoate hydrochloride .
Eigenschaften
IUPAC Name |
ethyl 6-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSVBKQTXSDWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332521 | |
| Record name | ethyl 6-aminohexanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-aminohexanoate hydrochloride | |
CAS RN |
3633-17-8 | |
| Record name | 3633-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6-aminohexanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


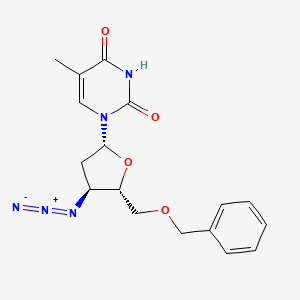
![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)





![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)

